Linimacrins d

Description

Botanical Source and Phytogeographical Distribution

The genus Pimelea, commonly known as rice flowers, encompasses a diverse group of plants within the Thymelaeaceae family. These plants are predominantly found in Australia and New Zealand. Phytochemical investigations into various Pimelea species have consistently revealed the presence of daphnane (B1241135) and tigliane-type diterpenoids, many of which possess a characteristic orthoester moiety. This structural feature is a hallmark of many bioactive compounds isolated from this genus.

Linimacrins d has been specifically isolated from Pimelea linifolia, a variable shrub that is widespread throughout eastern Australia. wikipedia.orglucidcentral.orgnsw.gov.aunsw.gov.au Commonly known as the slender rice flower, this plant is adaptable to a range of habitats, from coastal regions to mountainous areas. wikipedia.orglucidcentral.orgnsw.gov.aunsw.gov.au The presence of this compound in this particular species underscores the importance of continued exploration of the Australian flora for novel chemical entities.

| Kingdom | Clade | Order | Family | Genus | Species |

|---|---|---|---|---|---|

| Plantae | Tracheophytes, Angiosperms, Eudicots, Rosids | Malvales | Thymelaeaceae | Pimelea | P. linifolia |

Extraction and Chromatographic Purification Methodologies

The isolation of this compound from the plant material of Pimelea linifolia necessitates a multi-step process involving initial extraction followed by sophisticated chromatographic purification techniques.

The general procedure for extracting daphnane orthoesters from Pimelea species begins with the collection and drying of the plant material, typically the aerial parts. The dried and milled plant material is then subjected to extraction with a suitable organic solvent, such as methanol or a mixture of methanol and water. This initial extract contains a complex mixture of compounds, including the target molecule, this compound. To concentrate the desired compounds, the crude extract undergoes a series of solvent-solvent partitioning steps. For instance, the residue from the initial extraction may be partitioned between a nonpolar solvent like hexane and a more polar solvent such as acetonitrile to remove lipids and other nonpolar constituents.

Following the initial extraction and partitioning, the enriched fraction containing this compound is subjected to various preparative chromatographic techniques to achieve purification. These methods separate compounds based on their differing physical and chemical properties.

Column Chromatography: This is often the first step in the purification process, utilizing a stationary phase like silica gel to separate compounds based on polarity.

Centrifugal Thin-Layer Chromatography (CTLC): This technique can provide a more rapid and efficient separation compared to traditional column chromatography.

High-Performance Liquid Chromatography (HPLC): As a high-resolution technique, preparative HPLC is crucial for the final purification of this compound. Reversed-phase columns, such as C18, are commonly employed, with a mobile phase typically consisting of a gradient of methanol and water.

Provisional Identification and Characterization as a Novel Compound

The structural elucidation of this compound and its identification as a novel compound were achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-resolution mass spectrometry (HRMS) would have been employed to determine the precise molecular weight and, consequently, the molecular formula of this compound, which has been reported as C₃₉H₅₂O₁₁.

Extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, would have been instrumental in piecing together the complex daphnane skeleton and identifying the various functional groups and their connectivity. These analyses would have revealed the characteristic signals for the orthoester group and the specific ester functionalities attached to the core structure. The comparison of this detailed spectroscopic data with that of known daphnane diterpenoids would have confirmed that this compound was indeed a previously unreported natural product.

| Attribute | Detail |

|---|---|

| Molecular Formula | C₃₉H₅₂O₁₁ |

| Core Skeleton | Daphnane |

| Key Functional Group | Orthoester |

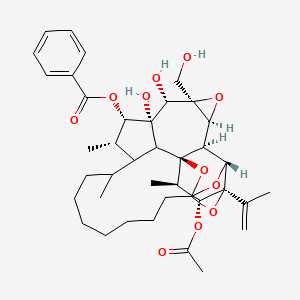

Structure

3D Structure

Properties

CAS No. |

78518-72-6 |

|---|---|

Molecular Formula |

C39H52O11 |

Molecular Weight |

696.8 g/mol |

IUPAC Name |

[(1R,2R,3R,4S,5R,6S,7S,9R,10S,11S,12S,13S,15R)-3-acetyloxy-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] benzoate |

InChI |

InChI=1S/C39H52O11/c1-20(2)38-30(45-24(6)41)23(5)39-27-31-35(19-40,47-31)34(43)37(44)28(39)26(22(4)29(37)46-33(42)25-16-12-10-13-17-25)21(3)15-11-8-7-9-14-18-36(49-38,50-39)48-32(27)38/h10,12-13,16-17,21-23,26-32,34,40,43-44H,1,7-9,11,14-15,18-19H2,2-6H3/t21-,22+,23-,26?,27+,28?,29+,30-,31+,32-,34-,35+,36?,37-,38+,39-/m1/s1 |

InChI Key |

WGKMUCKAYYTSRC-YWZWTVRKSA-N |

Isomeric SMILES |

C[C@@H]1CCCCCCCC23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@@]7([C@H]([C@H](C1C7[C@@]5(O2)[C@@H]([C@H]([C@@]4(O3)C(=C)C)OC(=O)C)C)C)OC(=O)C8=CC=CC=C8)O)O)CO |

Canonical SMILES |

CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(C(C4(O3)C(=C)C)OC(=O)C)C)O)O)CO |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Assignment of Linimacrins D

Comprehensive Spectroscopic Analysis

The foundation of structural elucidation for any natural product is a thorough analysis of its interaction with electromagnetic radiation and its behavior in mass spectrometry. For Linimacrins d, this involves a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Please note: The primary publication from 1985 identifying this compound is not digitally available with full spectroscopic data. Therefore, the following sections describe the established analytical workflow for this class of compounds. The data presented in the tables are representative examples from closely related and well-documented daphnane (B1241135) orthoesters, such as pimelea factor P3, which was reported in the same study as this compound, to illustrate the expected spectroscopic characteristics. nih.gov

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. dicp.ac.cn One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual protons and carbons, while two-dimensional (2D) experiments reveal the connectivity between them.

¹H and ¹³C NMR: The ¹H NMR spectrum indicates the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum does the same for carbon atoms. chemistrysteps.com For a daphnane orthoester, specific chemical shift regions are characteristic of the diterpene core, the orthoester carbon, and the ester side chains. For instance, the highly downfield signal for the orthoester carbon (typically > 110 ppm) is a key identifier.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is essential for assigning the signals in the ¹³C NMR spectrum. libretexts.org

The following tables show representative ¹H and ¹³C NMR data for a C₃₀ 1α-alkyldaphnane-type diterpenoid orthoester, illustrating the typical chemical shifts expected for a compound like this compound. nih.gov

Representative ¹H NMR Data for a Daphnane Orthoester Core

| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| 1 | 3.15 | d | 12.4 |

| 2 | 2.50 | m | |

| 5 | 3.60 | s | |

| 7 | 4.65 | d | 6.0 |

| 8 | 2.80 | m | |

| 10 | 2.95 | m | |

| 11 | 4.20 | d | 3.2 |

| 12 | 4.10 | d | 3.2 |

| 14 | 4.50 | d | 6.0 |

| 17-CH₃ | 1.75 | s | |

| 18-CH₃ | 0.90 | d | 7.0 |

| 19-CH₃ | 0.95 | d | 7.0 |

| 20-H₂ | 4.05 | ABq | 12.0 |

Representative ¹³C NMR Data for a Daphnane Orthoester Core

| Position | Chemical Shift (δ) (ppm) | Carbon Type (DEPT) |

| 1 | 45.2 | CH |

| 2 | 38.1 | CH |

| 3 | 80.5 | C |

| 4 | 75.1 | C |

| 5 | 78.9 | CH |

| 6 | 38.8 | C |

| 7 | 82.3 | CH |

| 8 | 42.6 | CH |

| 9 | 85.7 | C |

| 10 | 44.3 | CH |

| 11 | 72.4 | CH |

| 12 | 70.1 | CH |

| 13 | 77.8 | C |

| 14 | 79.5 | CH |

| 15 | 35.4 | CH |

| 16 | 20.1 | CH₃ |

| 17 | 10.5 | CH₃ |

| 18 | 16.8 | CH₃ |

| 19 | 15.9 | CH₃ |

| 20 | 65.3 | CH₂ |

| Orthoester-C | 118.5 | C |

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H spin-spin coupling). It is crucial for tracing out the carbon chains within the molecule, such as the spin systems in the diterpene rings and the aliphatic ester side chain. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is the primary method for assigning the ¹³C spectrum based on the already assigned ¹H signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is vital for connecting molecular fragments, especially across quaternary carbons and ester linkages, helping to piece together the entire molecular skeleton. dicp.ac.cn

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is the key experiment for determining the relative stereochemistry of the molecule by observing spatial correlations between protons across rings and between the diterpene core and the side chains. rsc.org

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. hmdb.ca High-resolution mass spectrometry (HR-MS), often using an electrospray ionization (ESI) source, can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental composition (molecular formula). rsc.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. nih.gov Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion), fragmenting it, and analyzing the resulting product ions. This fragmentation provides valuable structural information. For daphnane orthoesters, characteristic fragmentation patterns include the neutral loss of the ester side chains and cleavages within the diterpene core, which helps to confirm the nature and location of the substituents. researchgate.net

Expected HR-MS Data for this compound

| Ion | Calculated m/z | Measured m/z | Deduced Formula |

| [M+Na]⁺ | (Value) | (Value) | CₓHᵧOₙNa |

Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, which corresponds to the vibrational frequencies of its chemical bonds. mdpi.com It is an excellent technique for identifying the functional groups present in a molecule. researchgate.net For a daphnane orthoester like this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), ester carbonyl (C=O), carbon-carbon double bonds (C=C), and numerous carbon-oxygen (C-O) single bonds from the ether and ester linkages. unishivaji.ac.in

Characteristic IR Absorption Bands for a Daphnane Orthoester

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Hydroxyl |

| 1740 - 1720 (strong) | C=O stretch | Ester |

| ~1640 | C=C stretch | Alkene |

| 1250 - 1000 (strong) | C-O stretch | Esters, ethers, alcohols |

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. np-mrd.org This technique is primarily used to identify chromophores, which are typically conjugated systems of double bonds. unishivaji.ac.in In daphnane orthoesters, the presence of aromatic rings (e.g., a benzoate (B1203000) ester) or conjugated double bonds in the side chains would give rise to characteristic absorption maxima (λₘₐₓ) in the UV region. For example, a benzoate ester group typically shows a strong absorption around 230 nm and weaker absorptions around 270-280 nm.

Expected UV-Vis Data for this compound

| Solvent | λₘₐₓ (nm) | Chromophore |

| Methanol or Ethanol | ~230, ~275 | Benzoate ester |

Elucidation of the Daphnane Orthoester Core Structure

The elucidation of the core structure is achieved by systematically interpreting the 2D NMR data. The process involves:

Identifying Spin Systems: COSY data is used to connect adjacent protons, revealing individual structural fragments like the cyclopentane (B165970) ring (A-ring), the cycloheptane (B1346806) ring (B-ring), and the cyclohexane (B81311) ring (C-ring) of the daphnane skeleton.

Connecting Fragments: HMBC correlations are crucial for linking these fragments together. For example, long-range correlations from methyl protons (e.g., H₃-17) to carbons in the core (e.g., C-6, C-5) help to place the methyl groups correctly.

Confirming the Orthoester: The presence of the orthoester is confirmed by the characteristic ¹³C chemical shift of the quaternary orthoester carbon (e.g., >110 ppm). HMBC correlations from protons on the diterpene core (e.g., H-14) and from the ester side chain to this unique carbon atom definitively establish the orthoester linkage and its position. nih.gov The specific daphnane skeleton is a 5/7/6-fused tricyclic system, and the complete set of NMR correlations confirms this connectivity.

Determination of Stereochemical Configuration

Once the planar structure is established, the final and most challenging step is to determine the three-dimensional arrangement of the atoms, known as stereochemistry.

The relative configuration is primarily determined using NOESY data and proton-proton coupling constants (³JHH). rsc.org

NOESY Analysis: Spatially close protons show a NOESY correlation. For example, a strong NOE between H-8 and H-11 in the daphnane core would indicate that they are on the same face of the molecule (a 1,3-diaxial relationship). rsc.org By building a network of these spatial relationships across the entire molecule, the relative orientation of all substituents on the rings can be determined.

Coupling Constants (J-values): The magnitude of the coupling constant between two protons on adjacent carbons depends on the dihedral angle between them. This relationship (described by the Karplus equation) helps to determine the relative orientation (axial or equatorial) of protons on the six-membered C-ring.

The absolute configuration, which distinguishes between the molecule and its non-superimposable mirror image, is often more difficult to determine. It can sometimes be inferred by biogenetic comparison to related known compounds from the same plant family or established through more advanced techniques like X-ray crystallography of a suitable crystal, or by applying Mosher's method on a suitable hydroxyl group. awi.de For many daphnanes, the absolute stereochemistry is assumed to be consistent with that of other members of the family unless evidence suggests otherwise. rsc.org

Utilization of Chiral Derivatization Methods (e.g., Modified Mosher's Method)

The absolute configuration of secondary alcohols, such as those present in the polyhydroxylated daphnane skeleton of Linimacrin D, is frequently determined using chiral derivatization agents. The modified Mosher's method is a premier example of such a technique in nuclear magnetic resonance (NMR) spectroscopy.

The method involves the esterification of the target alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This reaction creates a pair of diastereomeric esters. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons located near the newly formed chiral center will experience different magnetic shielding. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons of the (S)- and (R)-MTPA esters, the absolute stereochemistry of the alcohol can be deduced.

While the original isolation reports of Linimacrin D primarily relied on foundational spectroscopic data, the application of the modified Mosher's method is a standard and powerful tool for confirming the absolute stereochemistry of the numerous chiral centers in complex daphnane diterpenoids. nih.govresearchgate.netmdpi.com This technique has been successfully applied to elucidate the stereochemistry of many related natural products, providing conclusive assignments where other methods might be ambiguous. nih.govmdpi.comresearchgate.net

X-ray Crystallography (if applicable for related compounds or derivatives)

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule. nih.gov This technique provides an unambiguous map of atomic positions, bond lengths, and bond angles, thereby establishing the relative and absolute stereochemistry of all chiral centers in a single experiment. The primary prerequisite for this method is the ability to grow a high-quality, single crystal of the compound or a suitable derivative, which can sometimes be a significant challenge for complex natural products.

In the field of daphnane diterpenoids, X-ray crystallography has been instrumental. nih.govresearchgate.netnih.gov For several related compounds, crystal structures have provided the ultimate proof of their complex polycyclic systems and stereochemical arrangements. nih.govresearchgate.net Although a specific crystal structure for Linimacrin D is not prominently reported in the literature, this method remains the gold standard and has been used to confirm the structures of co-isolated or structurally similar daphnane orthoesters, lending confidence to the structural assignments made through other means. nih.govnih.gov

Comparative Structural Analysis with Co-occurring Daphnane Orthoesters

Linimacrin D is part of a family of structurally related daphnane orthoesters isolated from plants of the Thymelaeaceae family, particularly from Pimelea species. researchgate.netcore.ac.uk Comparing its structure to co-occurring analogues reveals key similarities and subtle differences that define this subclass of natural products.

Structural Similarities and Differences with Simpleximacrin and Linimacrin C

Linimacrin D, Linimacrin C, and Simpleximacrin share the core daphnane skeleton, a tricyclic 5/7/6 ring system, and the characteristic orthoester moiety. researchgate.netresearchgate.net The primary distinctions between these compounds lie in the nature and position of their ester functional groups and the length of the aliphatic chain involved in the orthoester.

| Feature | Linimacrin D | Simpleximacrin | Linimacrin C |

| Core Skeleton | Daphnane | Daphnane | Daphnane |

| Orthoester Moiety | Present | Present | Present |

| C3-Ester Group | Acetate | Benzoate | Benzoate |

| C12-Ester Group | Benzoate | Phenylacetate | Acetate |

| Orthoester Chain | Decanoyl (C10) | Decanoyl (C10) | Octanoyl (C8) |

This table provides an interactive summary of the key structural features.

Relationship to Gnidimacrin (B1229004) and Pimelea Factor P3

Linimacrin D also shares a close structural relationship with Gnidimacrin and Pimelea Factor P3, both potent daphnane-type diterpenoids. researchgate.net All these compounds are macrocyclic daphnane orthoesters (MDOs), where the aliphatic orthoester chain also forms a covalent bond to the C-1 position of the daphnane A-ring, creating a large ansa-type macrocycle. nih.gov This macrocyclic feature is a key characteristic of this highly active subgroup.

The differences among them arise from variations in the ester groups attached to the daphnane core and modifications on the macrocyclic ring itself. nih.gov

| Feature | Linimacrin D | Gnidimacrin | Pimelea Factor P3 |

| Compound Class | Macrocyclic Daphnane Orthoester | Macrocyclic Daphnane Orthoester | Macrocyclic Daphnane Orthoester |

| Macrocycle | Present (Ansa-bridge) | Present (Ansa-bridge) | Present (Ansa-bridge) |

| C3-Ester Group | Acetate | Benzoate | Benzoate |

| C12-Ester Group | Benzoate | None (Hydroxyl) | Benzoate |

| C20-Ester Group | None (Hydroxyl) | Benzoate | None (Hydroxyl) |

This table offers an interactive comparison of the structural attributes of these related macrocyclic compounds.

Chemical Classification and Hypothetical Biosynthetic Pathways of Linimacrins D

Hierarchical Chemical Classification

The classification of Linimacrins d follows a standard hierarchical system based on its structural features, from a broad superclass down to its specific chemical family.

This compound is categorized under the superclass of lipids and lipid-like molecules. naturalproducts.netnaturalproducts.net This broad group encompasses molecules that are fatty, waxy, or oily, and are defined by their biosynthesis from ketoacyl and isoprene (B109036) subunits.

Within the lipid superclass, this compound is placed in the class of prenol lipids. naturalproducts.netnaturalproducts.net These are molecules synthesized from the five-carbon precursors isopentenyl diphosphate (B83284) and dimethylallyl diphosphate, which are fundamental units in the terpenoid pathway.

The compound is further specified as a diterpenoid. naturalproducts.netnaturalproducts.net Diterpenoids are a major group of terpenoids characterized by a molecular structure containing 20 carbon atoms, derived from four isoprene units. They are known for their structural diversity and significant biological activities. researchgate.netnih.gov

The direct parent category for this compound is Rhamnofolane and Daphnane (B1241135) Diterpenoids. naturalproducts.netnaturalproducts.net This places it within a specific group of diterpenoids that share a common polycyclic carbon skeleton.

| Classification Level | Term |

|---|---|

| Superclass | Lipids and Lipid-like Molecules naturalproducts.netnaturalproducts.net |

| Class | Prenol Lipids naturalproducts.netnaturalproducts.net |

| Subclass | Diterpenoids naturalproducts.netnaturalproducts.net |

| Direct Parent | Rhamnofolane and Daphnane Diterpenoids naturalproducts.netnaturalproducts.net |

This compound is definitively identified as a daphnane-type diterpenoid orthoester. researchgate.netnih.govresearchgate.net The daphnane skeleton is a 5/7/6 trans-fused tricyclic structure. nih.gov A characteristic feature of many daphnanes, including this compound, is the presence of an orthoester group, which typically involves carbons C-9, C-13, and C-14 of the C-ring. nih.govmdpi.com This orthoester functionality is a key structural element. mdpi.combu.edu this compound was first isolated from the plant Pimelea linifolia, a member of the Thymelaeaceae family, which is a known source of daphnane diterpenoids. researchgate.netnih.govnih.gov It is one of several biologically active daphnane orthoesters isolated from Pimelea species, alongside compounds like gnidimacrin (B1229004) and simpleximacrin. researchgate.netnih.gov

Proposed Biosynthetic Route for Daphnane Diterpenoids

While the precise biosynthetic mechanisms for daphnane diterpenoids have not been fully elucidated, a generally accepted pathway has been proposed. nih.gov The biosynthesis is believed to originate from common precursors in the terpenoid pathway and proceed through several key intermediates. nih.govresearchgate.net These complex structures are ultimately assembled through a series of enzymatic reactions involving cyclizations and rearrangements. nih.gov

The proposed biosynthetic route is as follows:

Geranylgeranyl Diphosphate (GGPP): The pathway begins with geranylgeranyl diphosphate (GGPP), the universal precursor for all diterpenoids. nih.govresearchgate.net

Casbene (B1241624): A reaction catalyzed by casbene synthase converts GGPP into casbene. nih.govresearchgate.net

Lathyrane: Casbene is thought to undergo ring-closing reactions to form the lathyrane skeleton. nih.gov

Tigliane (B1223011): The lathyrane intermediate is then converted to the tigliane skeleton. nih.govresearchgate.net

Daphnane: The characteristic daphnane core structure is formed when the cyclopropane (B1198618) ring of the tigliane skeleton opens to create an isopropyl group. nih.govresearchgate.net

Following the formation of the basic daphnane skeleton, further modifications such as various oxygenation and esterification reactions occur, leading to the vast structural diversity seen in daphnane diterpenoids like this compound. nih.govresearchgate.net

| Step | Precursor | Product | Description |

|---|---|---|---|

| 1 | - | Geranylgeranyl Diphosphate (GGPP) | Universal C20 precursor for diterpenoids. nih.govresearchgate.net |

| 2 | Geranylgeranyl Diphosphate (GGPP) | Casbene | Cyclization of GGPP catalyzed by casbene synthase. nih.govresearchgate.net |

| 3 | Casbene | Lathyrane Skeleton | Further ring-closing reactions. nih.gov |

| 4 | Lathyrane Skeleton | Tigliane Skeleton | Rearrangement of the lathyrane structure. nih.govresearchgate.net |

| 5 | Tigliane Skeleton | Daphnane Skeleton | Opening of the cyclopropane ring to form an isopropyl group. nih.govresearchgate.net |

Linimacrin d is classified as a daphnane diterpenoid. naturalproducts.netnaturalproducts.net Its complex structure features a distinctive ring system that includes epoxy, oxireno, and azuleno components. ontosight.ai The molecular formula for Linimacrin d is C39H52O11. naturalproducts.net

The biosynthesis of terpenoids like Linimacrin d is a sophisticated process that begins with simple precursors and involves numerous enzymatic steps. mdpi.com

Precursors in the Terpenoid Biosynthesis Pathway

The fundamental building blocks for all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov These five-carbon units are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govmdpi.com

Mevalonate (MVA) Pathway: Occurring in the cytoplasm, this pathway utilizes acetyl-CoA as its starting substrate. mdpi.comresearchgate.net It is the primary source of precursors for sesquiterpenes and triterpenes. nih.gov

Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.comresearchgate.net It typically supplies the precursors for monoterpenes, diterpenes, and carotenoids. nih.gov

For the formation of diterpenoids like Linimacrin d, one molecule of DMAPP and three molecules of IPP are condensed to form geranylgeranyl pyrophosphate (GGPP), a 20-carbon precursor. nih.govmdpi.com

| Pathway | Starting Substrate(s) | Location | Primary Products |

| Mevalonate (MVA) Pathway | Acetyl-CoA | Cytoplasm | Sesquiterpenes, Triterpenes |

| Methylerythritol 4-Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde-3-phosphate | Plastids | Monoterpenes, Diterpenes |

Key Enzymatic Steps in the Formation of the Daphnane Skeleton

The formation of the characteristic 5/7/6-tricyclic daphnane skeleton is a complex process. researchgate.net While the precise enzymatic steps leading to Linimacrin d have not been fully elucidated, a proposed general pathway for daphnane diterpenoids involves several key transformations. It is hypothesized that GGPP is first cyclized to form casbene, which then undergoes further ring-closing reactions to generate a lathyrane-type intermediate, followed by a tigliane skeleton. researchgate.net The opening of the cyclopropane ring in the tigliane structure is thought to lead to the daphnane core. researchgate.net These core structures are then further diversified by various enzymatic modifications, such as oxidation and esterification. researchgate.net

Mechanisms of Orthoester Formation

A distinctive feature of Linimacrin d is the presence of an orthoester functional group. wikipedia.orgresearchgate.net An orthoester consists of a carbon atom bonded to three alkoxy groups. wikipedia.org The formation of such a moiety in natural products is an intriguing enzymatic process.

In the biosynthesis of the fungal meroterpenoid austalide F, an α-ketoglutarate-dependent oxygenase was found to produce a hemiacetal intermediate. nih.govroyalsocietypublishing.org Subsequently, a methyltransferase acts on this intermediate to construct the orthoester functionality. nih.govroyalsocietypublishing.org A similar mechanism involving oxidative cyclization catalyzed by a non-heme iron-dependent enzyme has been proposed for the formation of the orthoester linkage in hygromycin B. researchgate.net It is plausible that a comparable enzymatic strategy is employed in the biosynthesis of Linimacrin d, involving the oxidation of a suitable precursor to form a hemiacetal or a related intermediate, followed by an enzyme-catalyzed reaction with an alcohol to complete the orthoester structure.

Chemo-taxonomic Relevance within the Thymelaeaceae Family

Daphnane diterpenoids, including those with orthoester functionalities, are characteristically found in plants belonging to the Thymelaeaceae and Euphorbiaceae families. researchgate.netresearchgate.net The presence of these complex secondary metabolites is of significant chemotaxonomic importance.

The distribution of specific daphnane diterpenoids can help in the classification and differentiation of various genera and species within the Thymelaeaceae family. For instance, Linimacrin d, along with similar compounds like simpleximacrin and pimelea factor P3, has been isolated from species of the Pimelea genus. researchgate.netcore.ac.uk The occurrence of these structurally related compounds within this genus strengthens its taxonomic grouping.

Furthermore, the Thymelaeaceae family is known for producing a wide variety of other secondary metabolites, including coumarins and flavonoids, which also serve as chemotaxonomic markers. alliedacademies.org The co-occurrence of these different classes of compounds provides a more comprehensive chemical fingerprint for plants in this family. The structural diversity of daphnane diterpenoids within the Thymelaeaceae suggests a dynamic evolutionary history of the biosynthetic pathways responsible for their production.

Biological Activities and Mechanistic Insights of Linimacrins D

Antineoplastic Activity Research

Linimacrin d, a complex diterpenoid, has been the subject of research regarding its potential as an anticancer agent. Studies have focused on its efficacy in specific leukemia models and its classification among other plant-derived compounds.

Efficacy Against In Vivo Murine P-388 Lymphocytic Leukemia

Linimacrin d has demonstrated notable antineoplastic activity against the in vivo murine P-388 lymphocytic leukemia model. researchgate.netresearchgate.net This specific leukemia cell line, derived from a DBA/2 mouse, is widely used in cancer research as a standard test system for evaluating the efficacy of potential chemotherapeutic compounds. cytion.comnih.gov The P-388 model is characterized by rapid proliferation, making it a valuable tool for initial screening of cytotoxic agents. cytion.com According to the National Cancer Institute (NCI), a compound that produces a T/C (Treated vs. Control) value of ≥125% in this model is considered a promising candidate deserving of further investigation. jbuon.com Research has identified Linimacrin d as one of several daphnane (B1241135) orthoesters isolated from Pimelea species that possess this significant antileukemic activity. researchgate.netresearchgate.net

Classification as a Phytogenic Antineoplastic Agent

Linimacrin d is classified as a phytogenic antineoplastic agent. researchgate.netresearchgate.netdrugbank.com This category includes agents derived from higher plants that exhibit demonstrable anticancer or cytostatic activity. drugbank.com The classification is based on its natural origin, having been isolated from the plant Pimelea linifolia of the Thymelaeaceae family. researchgate.netresearchgate.net Linimacrin d belongs to the daphnane diterpenoids, a major class of bioactive components found in plants of the Daphne and Gnidia genera, which are recognized for a wide range of biological activities, including antineoplastic effects. nih.govalliedacademies.org The interest in these plant-derived, or phytogenic, compounds stems from their chemical diversity and potential as leads for developing new therapeutic agents. alliedacademies.orgslideshare.net

Comparative Analysis with Other Antineoplastic Daphnane Diterpenoids

The antineoplastic activity of Linimacrin d is comparable to other daphnane diterpenoid orthoesters isolated from the Thymelaeaceae family. researchgate.netresearchgate.net A comparative analysis reveals that several compounds from this structural class show potent activity against the P-388 murine leukemia model. researchgate.netresearchgate.netalliedacademies.org Many of these daphnane orthoesters, in particular, exhibit significant antileukemic properties. alliedacademies.org

A comparative table of selected antineoplastic daphnane diterpenoids is provided below.

| Compound | Plant Source | Biological Activity Reference |

| Linimacrin d | Pimelea linifolia | researchgate.netresearchgate.net |

| Gnidimacrin (B1229004) | Pimelea ligustrina | researchgate.netresearchgate.net |

| Simpleximacrin | Pimelea simplex | researchgate.netresearchgate.net |

| Pimelea factor P3 | Pimelea linifolia | researchgate.netresearchgate.net |

Piscicidal Activity Investigations

In addition to its antineoplastic properties, Linimacrin d has been investigated for its potent effects on aquatic life, specifically its toxicity to fish.

Observed Lethality and Behavioral Responses in Fish Species

Research has confirmed that Linimacrin d exhibits piscicidal (fish-killing) activity. researchgate.netresearchgate.net While specific studies detailing the behavioral responses to pure Linimacrin d are limited, the effects of plant-derived piscicides are well-documented. Upon exposure to such compounds, fish typically display a range of distinct behavioral changes. icar.org.inresearchgate.netekb.egekb.eg These responses include hyperactivity, erratic and uncontrolled swimming, frequent gulping for air at the water's surface, excessive secretion of mucus over the body and gills, discoloration of the skin, and eventually, a loss of reflex movements leading to death. icar.org.inresearchgate.netekb.egekb.eg The coating of mucus on the gills is believed to impair respiratory function by obstructing the exchange of gases. unishivaji.ac.in

Exploration of Molecular and Cellular Mechanisms of Action

The biological effects of Linimacrin d are rooted in its interactions with fundamental cellular processes. These mechanisms include interference with energy metabolism and modulation of key signaling pathways.

Mitochondrial respiration is a vital cellular process for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This process involves a series of protein complexes in the inner mitochondrial membrane known as the electron transport chain (ETC). biomolther.org Complex I, or NADH:ubiquinone oxidoreductase (NAD-dehydrogenase), is the first and largest enzyme of this chain. researchgate.net It catalyzes the transfer of electrons from nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to ubiquinone, a critical step that also involves pumping protons across the membrane to create the gradient needed for ATP synthesis. researchgate.netcapes.gov.br

Inhibition of NAD-dehydrogenase disrupts the entire electron transport chain, leading to a severe reduction in ATP production and compromising cellular energy. capes.gov.br Some plant-derived toxins are known to specifically target and block the NAD-dehydrogenase segment of the mitochondrial respiratory chain, which results in diminished oxygen uptake. While direct experimental studies specifically detailing the inhibitory action of Linimacrin d on NAD-dehydrogenase are not extensively documented, its classification as a daphnane-type plant toxin suggests a potential for such a mechanism. This is further supported by the known toxicity of related compounds, which often involves the disruption of mitochondrial function. nih.govplos.org The inhibition can occur through binding to specific sites on the enzyme, thereby preventing electron transfer and leading to cellular dysfunction. capes.gov.br

Neurotransmitter systems are essential for signal transmission throughout the nervous system. nih.govnih.gov Acetylcholine (ACh) is a key neurotransmitter that is hydrolyzed and deactivated by the enzyme acetylcholinesterase (AChE). assaygenie.com The inhibition of AChE prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. assaygenie.com This enhances the stimulation of nicotinic and muscarinic receptors, a mechanism utilized by various therapeutic drugs and also responsible for the toxicity of certain compounds. assaygenie.comnih.gov

Some plant-derived toxins are known to exert their effects by inhibiting acetylcholinesterase activity in muscle and nervous tissues. The standard method for assessing this activity is the colorimetric assay developed by Ellman. nih.govnih.gov While Linimacrin d's toxic profile, particularly its piscicidal action, suggests a potential neurological effect, specific research confirming its direct inhibitory activity on acetylcholinesterase is limited. However, given that other complex natural products exhibit AChE inhibition, it remains a plausible, though not yet confirmed, mechanism of action. nih.govnih.govajol.info

Beyond mitochondrial and potential neurological targets, research into the broader class of daphnane diterpene orthoesters, to which Linimacrin d belongs, has identified other significant cellular targets. A primary target for many daphnane orthoesters is Protein Kinase C (PKC). capes.gov.brnih.govnih.gov PKC is a family of enzymes that play a crucial role in various cellular signal transduction pathways, controlling processes like cell growth, differentiation, and apoptosis. capes.gov.brnih.gov

Several studies have shown that daphnane orthoesters can act as potent activators of PKC. nih.govnih.gov This interaction is a key mediator of their biological effects, including their antineoplastic activities. By binding to and modulating PKC, these compounds can trigger downstream signaling cascades that can lead to cell cycle arrest and inhibition of tumor cell growth. biomolther.orgcapes.gov.br The identification of PKC as a cellular target for this class of compounds provides a critical insight into the pleiotropic effects observed for molecules like Linimacrin d. capes.gov.brresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. mdpi.commdpi.com For daphnane diterpenoids like Linimacrin d, SAR studies have helped to identify the key molecular features, or pharmacophores, responsible for their potent effects.

Linimacrin d has been shown to possess antineoplastic activity against murine P-388 lymphocytic leukemia. researchgate.netresearchgate.net SAR studies on a wide range of daphnane-type diterpenoids have elucidated several structural features that are critical for this anticancer effect. mdpi.commdpi.comnih.gov

The tricyclic daphnane core provides the essential scaffold. The orthoester group, typically spanning positions C-9, C-13, and C-14, is widely considered essential for potent cytotoxic activity. mdpi.commdpi.com Its absence or modification often leads to a significant decrease in potency. The presence of a 6α,7α-epoxy group on Ring B is also reported to enhance anticancer activity. mdpi.com Furthermore, substitutions on the diterpene skeleton, such as the nature of the ester groups, particularly at C-20, play a crucial role in modulating activity. For instance, an aromatic acyl group at C-20 can enhance cytotoxicity. mdpi.com These elements collectively form the pharmacophore responsible for the interaction with cellular targets and the resulting antineoplastic effects.

| Feature | Location | Importance for Antineoplasticity | Reference |

| Daphnane Core | 5/7/6-tricyclic system | Essential scaffold for activity. | mdpi.comnih.gov |

| Orthoester Group | C-9, C-13, C-14 | Considered critical for potent cytotoxic activity. Its absence greatly reduces potency. | mdpi.commdpi.com |

| Epoxide Group | 6α,7α-epoxy (Ring B) | Characteristic feature that helps enhance anticancer activity. | mdpi.com |

| Double Bond | 1,2-double bond (Ring A) | May act as an alkylating functionality; its reduction can decrease activity. | mdpi.com |

| Ester Group | C-20 | The nature of the ester group (e.g., aromatic vs. aliphatic) modulates activity and potency. | mdpi.commdpi.com |

| Free Hydroxyl | C-20 | A free hydroxyl group at this position is often important for activity. | mdpi.com |

Linimacrin d is a known piscicide, an activity that has been used as a guide for the isolation of related daphnane diterpenes from their plant sources. researchgate.netresearchgate.netnih.gov This toxic effect on fish is a hallmark of many compounds from the Pimelea and Daphne genera. researchgate.net

Comparative SAR within the Daphnane Orthoester Series

The biological activity of daphnane orthoesters is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies help to elucidate which functional groups and structural features are crucial for their effects.

Daphnane diterpenoids are characterized by a 5/7/6-tricyclic ring system with multiple hydroxyl groups. mdpi.com A key feature of many biologically active daphnanes is the presence of an orthoester motif. mdpi.com The position and nature of these orthoester groups are critical for cytotoxicity. mdpi.com

Key Structural Features Influencing Activity:

Orthoester Groups: The presence and position of orthoester groups are essential for the cytotoxic activity of daphnane diterpenoids. mdpi.com Compounds with orthoesters at C-9, C-13, and C-14 generally exhibit stronger activity. mdpi.com The absence of an orthoester group is detrimental to activity. mdpi.com

Epoxy and Hydroxyl Groups: A free 20-hydroxyl group and a 3-carbonyl group are important for the activity of 6-epoxy daphnane diterpenoids. mdpi.com

Side Chains: Side chains at the C-10 position are crucial for cytotoxic activities. mdpi.com

A-Ring Structure: For anti-HIV activity, a five-membered A-ring structure is preferred. nih.gov Free hydroxyl groups at the C-5 and C-20 positions in the daphnane portion also enhance anti-HIV activity. nih.gov

Linimacrin d, along with compounds like gnidimacrin and simpleximacrin, has been isolated from plants of the Pimelea genus and has shown antineoplastic activity. researchgate.net These compounds, classified as daphnane orthoesters, are also known for their piscicidal (fish-killing) properties. researchgate.netunishivaji.ac.in

The potent biological activities of daphnane orthoesters, including anti-HIV and anticancer effects, make them attractive lead compounds for drug discovery. researchgate.net For instance, gnidimacrin is a potent activator of protein kinase C (PKC) and can reactivate latent HIV-1. researchgate.net This suggests that the mechanism of action for some daphnane orthoesters involves the modulation of key cellular signaling pathways. researchgate.net

Further research into the SAR of the macrocyclic ring portion of these molecules is ongoing and is expected to provide deeper insights for the development of new therapeutic agents. nih.gov

Based on the information available, it is not possible to generate an article on the chemical compound “Linimacrins d.” Searches for this specific compound name did not yield relevant results, suggesting that it may be a very novel or uncharacterized compound, or that the name may be misspelled.

Therefore, the requested article with the specified detailed outline on advanced methodologies and future research trajectories cannot be created. To provide the requested information, the correct and currently recognized scientific name for the compound is needed.

Advanced Methodologies and Future Research Trajectories for Linimacrins D

Computational Chemistry and Molecular Modeling

Ligand-Receptor Docking Simulations for Target Identification

To elucidate the mechanism of action of Linimacrins d, ligand-receptor docking simulations are a powerful computational tool. nih.gov This in silico technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. For this compound, this methodology can be instrumental in identifying its molecular targets. The process involves creating a three-dimensional model of this compound and docking it against a library of known protein structures, particularly those implicated in cancer and viral pathways, given the known anti-neoplastic and anti-HIV activities of related daphnane (B1241135) orthoesters. nih.govresearchgate.netmdpi.com

Key protein targets for docking studies could include protein kinase C (PKC), a known receptor for some daphnane and tigliane (B1223011) diterpenoids, and transient receptor potential vanilloid 1 (TRPV1). nih.gov The results of these simulations, in the form of binding energies and interaction maps, can prioritize potential protein targets for subsequent experimental validation.

Table 1: Potential Protein Targets for this compound Docking Simulations

| Protein Target | Rationale for Selection | Potential Therapeutic Implication |

| Protein Kinase C (PKC) | Known target for structurally similar diterpenoids. | Cancer therapy, immune modulation |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Target for other daphnane diterpenoids like resiniferatoxin. | Pain management |

| Reverse Transcriptase | Implicated in HIV replication; a target for other anti-HIV compounds. | Antiviral therapy |

| Topoisomerase I | Inhibition is a mechanism for some anticancer agents. | Cancer therapy |

In Silico Prediction of Bioactivity and ADMET Properties

Computational tools can also predict the bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound, guiding further research and development. mdpi.comnih.gov Various software and web-based platforms utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to forecast a compound's pharmacological profile. nih.govbiorxiv.org

For this compound, these predictive models can estimate a wide range of biological activities beyond what has been experimentally determined. mdpi.commdpi.com Furthermore, predicting ADMET properties is crucial in the early stages of drug discovery to assess the compound's potential as a drug candidate. mdpi.com These in silico analyses can provide data on parameters such as oral bioavailability, blood-brain barrier penetration, and potential metabolic pathways, without the need for immediate extensive laboratory experiments. scielo.br

Strategies for Synthetic and Semi-Synthetic Derivatization

The structural complexity of this compound offers numerous possibilities for synthetic and semi-synthetic modifications to enhance its bioactivities and develop new therapeutic agents.

Targeted Modification to Enhance Specific Bioactivities

Targeted chemical modifications of the this compound scaffold can be undertaken to improve its potency and selectivity for specific biological targets. Based on the insights gained from ligand-receptor docking simulations, modifications can be designed to optimize interactions with the target protein's binding site. For instance, altering the aliphatic side chain connected to the orthoester has been shown to significantly affect the anti-HIV activity of other daphnane diterpenoids. nih.gov

Table 2: Potential Targeted Modifications of this compound

| Modification Site | Potential Modification | Desired Outcome |

| Orthoester side chain | Varying chain length and functional groups | Enhanced anti-HIV or anticancer activity |

| Hydroxyl groups | Esterification or etherification | Improved bioavailability and target specificity |

| Isopropenyl group | Reduction or oxidation | Altered binding affinity and metabolic stability |

Synthesis of Analogues for SAR Expansion

The synthesis of a library of this compound analogues is essential for a comprehensive structure-activity relationship (SAR) study. acs.org By systematically altering different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. The orthoester group, in particular, is considered a critical pharmacophore in many biologically active natural products. acs.org

The total synthesis of daphnane diterpenoids is a challenging endeavor due to their complex stereochemistry. mdpi.com However, advances in synthetic organic chemistry have made the construction of such complex molecules more feasible. A successful synthetic strategy would not only provide access to this compound in larger quantities but also open the door to a wide array of novel analogues for biological evaluation.

Ecological Role and Defense Mechanisms of this compound in Plants

This compound is isolated from Pimelea linifolia, a plant native to Australia. wikipedia.orglucidcentral.org The presence of such a biologically active compound suggests it plays a significant role in the plant's survival and interaction with its environment. Plants in the Thymelaeaceae family, to which Pimelea belongs, are known to produce a variety of toxic and deterrent compounds, including daphnane diterpenoids. nih.gov

The piscicidal and potential toxic properties of this compound and related compounds suggest a primary role in defending the plant against herbivores and pathogens. austplants.com.au The irritant properties of some daphnane orthoesters can deter feeding by insects and larger animals. Furthermore, the presence of these compounds in the bark and seeds may protect the plant from microbial infections. Further research into the chemical ecology of Pimelea linifolia is needed to fully understand the specific functions of this compound in its natural context.

Long-term Research Directions and Potential Applications in Drug Discovery

The unique structure and potent biological activities of this compound and other daphnane orthoesters make them promising candidates for drug discovery. researchgate.netnih.gov Long-term research should focus on several key areas to translate the initial findings into tangible therapeutic applications.

A primary long-term goal is the development of this compound analogues with improved therapeutic indices. This involves maximizing the desired bioactivity (e.g., anticancer or antiviral effects) while minimizing off-target effects and toxicity. The insights from SAR studies will be crucial in guiding the design of these next-generation compounds.

Furthermore, a deeper understanding of the molecular mechanisms of action is paramount. Identifying the specific cellular targets and pathways modulated by this compound will not only aid in its development as a drug but also contribute to our fundamental understanding of the biological processes it affects. The potent and diverse biological activities of daphnane diterpenoids highlight their significant potential in the discovery of new medicines. mdpi.comnih.gov

Q & A

Q. How do interdisciplinary approaches enhance understanding of this compound's ecological roles and biotechnological applications?

- Methodological Answer: Combine genomics (biosynthetic gene cluster identification), metabolomics (pathway flux analysis), and ecological modeling (symbiont interactions) to elucidate ecological functions. For biotech applications, integrate synthetic biology (e.g., heterologous expression in E. coli) with fermentation optimization for scalable production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.